4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Overview
Description
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid is a chemical compound known for its unique structural properties and significant applications in various scientific fields. It is characterized by the presence of a methoxy group attached to the picolinic acid structure, with an additional oxygen atom forming an N-oxide. This compound is notable for its extremely short intramolecular hydrogen bond, which has been extensively studied using various spectroscopic and computational techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypicolinic acid 1-oxide typically involves the oxidation of 4-methoxypicolinic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of 4-methoxypicolinic acid 1-oxide may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent picolinic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Higher oxides of picolinic acid.
Reduction: 4-methoxypicolinic acid.
Substitution: Various substituted picolinic acid derivatives.
Scientific Research Applications
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydrogen bonding and molecular interactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-methoxypicolinic acid 1-oxide involves its ability to form strong hydrogen bonds and interact with various molecular targets. The presence of the N-oxide group enhances its reactivity and ability to participate in redox reactions. These interactions can influence biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
4-Methoxypicolinic acid: The parent compound without the N-oxide group.
4-Nitropicolinic acid: Another derivative with a nitro group instead of a methoxy group.
Picolinic acid: The basic structure without any substituents.
Comparison: 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to its extremely short intramolecular hydrogen bond, which is not observed in its analogs. This property makes it a valuable compound for studying hydrogen bonding and molecular interactions. Additionally, the presence of the N-oxide group enhances its reactivity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-8(11)6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFSGJGNCPPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514024 | |
Record name | 4-Methoxy-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17209-50-6 | |
Record name | 4-Methoxy-1-oxo-1lambda~5~-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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